H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA
CAS No.: 144703-90-2
Cat. No.: VC0179723
Molecular Formula: C106H174N32O37
Molecular Weight: 2488.745
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144703-90-2 |
---|---|
Molecular Formula | C106H174N32O37 |
Molecular Weight | 2488.745 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S,4R)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C106H174N32O37.C2HF3O2/c1-53(2)40-67(92(160)116-44-77(145)122-55(5)105(173)138-52-58(141)42-73(138)99(167)117-47-81(149)126-69(43-76(112)144)98(166)127-60(18-8-11-33-107)89(157)114-46-79(147)124-64(27-31-85(153)154)95(163)128-62(25-29-74(110)142)91(159)119-49-82(150)136-38-16-23-71(136)101(169)130-66(106(174)175)20-10-13-35-109)131-96(164)65(28-32-86(155)156)125-80(148)48-118-103(171)87(56(6)139)134-97(165)63(26-30-75(111)143)123-78(146)45-115-90(158)61(19-9-12-34-108)129-100(168)70-22-15-37-135(70)83(151)50-120-93(161)68(41-54(3)4)132-102(170)72-24-17-39-137(72)84(152)51-121-104(172)88(57(7)140)133-94(162)59-21-14-36-113-59;3-2(4,5)1(6)7/h53-73,87-88,113,139-141H,8-52,107-109H2,1-7H3,(H2,110,142)(H2,111,143)(H2,112,144)(H,114,157)(H,115,158)(H,116,160)(H,117,167)(H,118,171)(H,119,159)(H,120,161)(H,121,172)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,166)(H,128,163)(H,129,168)(H,130,169)(H,131,164)(H,132,170)(H,133,162)(H,134,165)(H,153,154)(H,155,156)(H,174,175);(H,6,7)/t55-,56+,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,87-,88-;/m0./s1 |
Standard InChI Key | HCXQQGCSVJNETM-GYOWZJRUSA-N |
SMILES | CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C5CCCN5.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Basic Identification
H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA is a synthetic peptide with CAS number 144703-90-2 . The compound consists of a 26-amino acid sequence combined with trifluoroacetic acid (TFA), which serves as a counter-ion in the salt form of the peptide. This peptide has been identified in research databases including PubChem (CID: 145707600) and is sometimes referenced as related to Type 11 Collagen due to its sequence characteristics.
Molecular Properties
The peptide exhibits the following key molecular properties:
Property | Value |
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Molecular Formula | C108H175F3N32O39 |
Molecular Weight | 2602.7 g/mol |
IUPAC Name | L-prolyl-L-threonyl-glycyl-L-prolyl-L-leucyl-glycyl-L-prolyl-L-lysyl-glycyl-L-glutaminyl-L-threonyl-glycyl-L-alpha-glutamyl-L-leucyl-glycyl-L-alanyl-(4R)-4-hydroxy-L-prolyl-glycyl-L-asparagyl-L-lysyl-glycyl-L-alpha-glutamyl-L-glutaminyl-glycyl-L-prolyl-L-lysine trifluoroacetic acid |
Sequence | PTGPLGPKGQTGELGAXGNKGEQGPK (where X represents hydroxyproline) |
This peptide contains multiple key amino acid motifs that contribute to its collagen-like properties, particularly the presence of glycine residues at regular intervals and the incorporation of hydroxyproline (Hyp), which is a post-translationally modified amino acid characteristic of collagen structures .
Structural Characteristics and Conformational Properties
Triple-Helical Conformation
H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA demonstrates a distinctive tendency to form triple-helical structures, a characteristic property of collagen-derived peptides. This conformation is facilitated by the presence of glycine at every third position in multiple segments of the sequence, creating the Gly-X-Y repeating pattern that is essential for triple helix formation . Within this pattern, the positions of proline and hydroxyproline residues are particularly significant, as they provide conformational rigidity that stabilizes the triple-helical arrangement.
Role of Hydroxyproline in Structural Stability
The incorporation of hydroxyproline (Hyp) at position 17 in the sequence is a crucial structural feature of this peptide. Hydroxyproline results from the post-translational hydroxylation of proline and plays a significant role in stabilizing the triple-helical conformation through hydrogen bonding and stereoelectronic effects . Research has shown that the presence of hydroxyproline, particularly in the Y position of the Gly-X-Y motif, increases the thermal stability of collagen-like triple helices by approximately 15°C compared to sequences containing proline in the same position .
Synthesis and Preparation Methods
Solid-Phase Peptide Synthesis
The standard approach for synthesizing H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA is solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain attached to an insoluble resin support. The process includes cycles of coupling and deprotection steps, followed by cleavage from the resin and purification.
For this specific peptide, special consideration must be given to the incorporation of hydroxyproline, which requires protected derivatives to prevent side reactions during synthesis. The TFA salt form results from the final cleavage and deprotection steps, where trifluoroacetic acid is typically used as the cleavage reagent and remains as a counter-ion in the final product.
Purification and Characterization
Following synthesis, the peptide undergoes purification primarily through reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization typically employs a combination of mass spectrometry techniques (MALDI-TOF or ESI-MS) to confirm the molecular mass and analytical HPLC to assess purity. Circular dichroism spectroscopy is often used to verify the formation of triple-helical structures, particularly when comparing the peptide's behavior at different temperatures to assess thermal stability of the triple helix.
Biological Activity and Functions
Collagen-Protein Interaction Studies
H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA serves as a valuable tool for studying protein interactions with collagen triple helices. The compound has been utilized in yeast two-hybrid screening systems to investigate interactions between collagen-like triple-helical peptides and target proteins . This approach enables researchers to explore the molecular basis of interactions between collagen and various binding partners, which is crucial for understanding extracellular matrix biology.
While these activities relate to shorter hydroxyproline-containing fragments, they provide insight into potential mechanisms through which longer sequences like H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA might exert biological effects.
Research Applications
Protein-Binding Selection Systems
One of the most significant applications of H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA is in the development of selection systems for identifying proteins that interact with collagen triple helices. The peptide serves as a valuable template in yeast two-hybrid systems designed to detect interactions between triple-helical peptides and target proteins .
This application is particularly important for studying proteins like Pigment Epithelium-Derived Factor (PEDF), which has known binding affinity for specific collagen sequences. Research has demonstrated that PEDF binds to collagen sequences containing key motifs like Lys-Gly-Xaa-Arg-Gly-Phe-Yaa-Gly-Leu, and peptides containing structural elements similar to those found in H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA have been used to investigate these interactions .
Model System for Triple-Helix Formation
The peptide serves as an important model system for studying the formation, stability, and properties of collagen triple helices. By incorporating the hydroxyproline residue at a specific position, this peptide allows researchers to investigate how post-translational modifications influence the structural properties of collagen-like peptides.
Temperature-dependent studies with heat shock protein 47 (HSP47), which selectively binds to peptides with triple-helical conformations, have utilized similar collagen-like peptides to determine the relationship between sequence length, composition, and triple-helix stability . These studies provide valuable insights into the structural requirements for triple-helix formation and stability.
Comparison with Similar Peptides
Relationship to Other Collagen-Derived Peptides
H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA contains structural elements found in various collagen-derived peptides that have demonstrated bioactivity. Table 2 compares this peptide with other collagen-derived peptides and their properties:
Structural Determinants of Biological Activity
The presence of specific amino acid sequences within H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA may contribute to potential biological activities. Key structural features include:
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Glycine-containing triplets (Gly-X-Y): These motifs are essential for triple-helix formation and are recognized by collagen-binding proteins like HSP47 .
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Hydroxyproline residue: The presence of hydroxyproline at position 17 enhances triple-helix stability and may contribute to recognition by specific proteins .
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Lysine residues: The peptide contains three lysine residues (positions 8, 20, and 26), which may serve as recognition sites for specific enzymes or receptors, similar to how lysine residues in other collagen sequences contribute to protein-binding properties .
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Pro-Lys-Gly sequence: This specific triplet (positions 7-9) shares structural similarity with sequences found in other bioactive peptides, potentially contributing to specific recognition events .
Future Research Directions
Structural Modification Studies
Further research could explore how structural modifications to H-Pro-Thr-Gly-Pro-Leu-Gly-Pro-Lys-Gly-Gln-Thr-Gly-Glu-Leu-Gly-Ala-Hyp-Gly-Asn-Lys-Gly-Glu-Gln-Gly-Pro-Lys-OH.TFA affect its properties and functions. Potential modifications include:
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Incorporation of additional hydroxyproline residues at strategic positions to enhance triple-helix stability.
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Substitution of specific amino acids to investigate structure-function relationships in protein binding.
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Development of cyclic variants or chimeric peptides that combine elements from different collagen sequences to create molecules with enhanced or novel properties.
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